molecular formula C22H24N2O2 B2887995 (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide CAS No. 358316-34-4

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2887995
CAS No.: 358316-34-4
M. Wt: 348.446
InChI Key: ZQZHXDGXIDLYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Radical Cascade Reactions

A study by Ishibashi et al. (1999) on the stereoselective radical cascade approach to benzo[a]quinolizidines highlights the use of enamides and their reactivity under radical conditions, which could relate to the reactivity and potential synthetic applications of the compound (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Chemosensor Applications

Roy et al. (2019) describe a rhodamine-based compound for the detection of Zn2+ and Al3+ ions, emphasizing the relevance of structurally sophisticated molecules for sensing applications. This suggests potential applications of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide in the development of new sensors due to its unique structural features (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

Catalysis and Asymmetric Synthesis

Imamoto et al. (2012) demonstrate the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation, suggesting that structurally related compounds could serve as ligands or substrates in catalytic processes to synthesize chiral molecules (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Organogels and Molecular Aggregates

Wu et al. (2011) discuss the design and preparation of perylenetetracarboxylic diimides with tert-butyl groups for organogel formation, indicating potential applications of this compound in material science, specifically in the formation of molecular aggregates and gels (Wu, Xue, Shi, Chen, & Li, 2011).

High-Performance Polymeric Materials

Yu et al. (2009) synthesize soluble and curable aromatic polyamides with phthalazinone moiety and terminal cyano groups, highlighting the importance of cyano groups and aromatic structures in developing processable and heat-resistant materials. This points to potential applications in the development of new materials with enhanced thermal stability and processability (Yu, Wang, Liu, Lin, & Jian, 2009).

Properties

IUPAC Name

(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-5-26-20-12-10-19(11-13-20)24-21(25)17(15-23)14-16-6-8-18(9-7-16)22(2,3)4/h6-14H,5H2,1-4H3,(H,24,25)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZHXDGXIDLYGX-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.